molecular formula C8H9IO B14347125 3-Iodo-2,6-dimethylphenol CAS No. 90932-63-1

3-Iodo-2,6-dimethylphenol

Katalognummer: B14347125
CAS-Nummer: 90932-63-1
Molekulargewicht: 248.06 g/mol
InChI-Schlüssel: OVJOFKQZBQSPRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-2,6-dimethylphenol is an organic compound belonging to the class of phenols It is characterized by the presence of an iodine atom and two methyl groups attached to a benzene ring with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,6-dimethylphenol typically involves the iodination of 2,6-dimethylphenol. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atom can be reduced to form the corresponding phenol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,6-dimethylbenzoquinone.

    Reduction: Formation of 2,6-dimethylphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Iodo-2,6-dimethylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its role in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Iodo-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The iodine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and undergo electrophilic or nucleophilic interactions, influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

    2,6-Dimethylphenol: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Bromo-2,6-dimethylphenol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

Uniqueness: 3-Iodo-2,6-dimethylphenol is unique due to the presence of the iodine atom, which imparts distinct chemical properties and potential applications compared to its analogs. The iodine atom enhances its reactivity and allows for specific interactions in chemical and biological systems.

Eigenschaften

CAS-Nummer

90932-63-1

Molekularformel

C8H9IO

Molekulargewicht

248.06 g/mol

IUPAC-Name

3-iodo-2,6-dimethylphenol

InChI

InChI=1S/C8H9IO/c1-5-3-4-7(9)6(2)8(5)10/h3-4,10H,1-2H3

InChI-Schlüssel

OVJOFKQZBQSPRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)I)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.